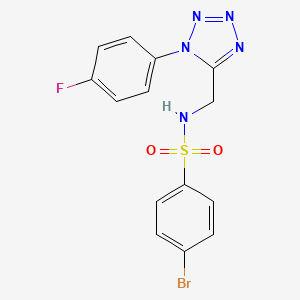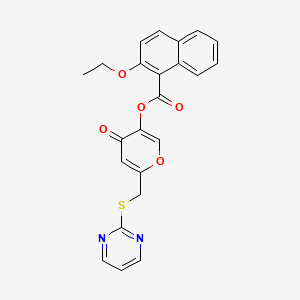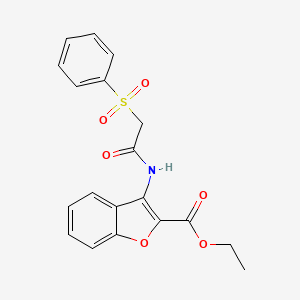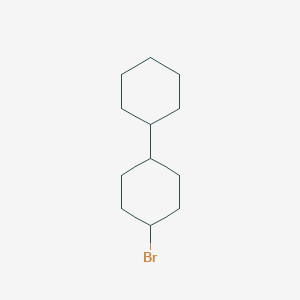![molecular formula C24H18FN3 B2662692 8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-47-6](/img/structure/B2662692.png)
8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivatives .
Synthesis Analysis
Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of heteroatoms allows for functionalities and activities, making them of critical importance for medicinal chemists .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Physical And Chemical Properties Analysis
Quinolines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .科学的研究の応用
Antimalarial Activity
8-Fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has shown promising antimalarial properties. Research indicates that compounds with pyrazole and quinoline structures can effectively inhibit the growth of Plasmodium species, the parasites responsible for malaria . The incorporation of fluorine enhances the compound’s ability to penetrate biological membranes, increasing its efficacy against malaria.
Antileishmanial Activity
This compound has also been studied for its antileishmanial activity. Leishmaniasis, caused by Leishmania parasites, is a significant health concern in tropical regions. The fluorinated pyrazoloquinoline structure has demonstrated potent activity against these parasites, making it a potential candidate for developing new treatments .
Antibacterial Properties
Fluorinated quinolines, including 8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, have been investigated for their antibacterial properties. These compounds can inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . This makes them effective against a broad spectrum of bacterial infections.
Antineoplastic Activity
The compound has potential applications in cancer treatment due to its antineoplastic properties. Fluorinated quinolines can interfere with the DNA synthesis of cancer cells, inhibiting their growth and proliferation . This makes them valuable in developing chemotherapeutic agents.
Enzyme Inhibition
8-Fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its ability to inhibit various enzymes. Enzyme inhibitors are crucial in treating diseases where enzyme activity is dysregulated. This compound’s structure allows it to bind effectively to enzyme active sites, making it a potential therapeutic agent .
Agricultural Applications
In agriculture, fluorinated quinolines are used as components in pesticides and herbicides. Their ability to disrupt the biological processes of pests and weeds makes them effective in protecting crops . The compound’s stability and potency are enhanced by the presence of fluorine, making it a valuable addition to agricultural chemicals.
Liquid Crystals
The unique structural properties of 8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline make it suitable for use in liquid crystal displays (LCDs). Fluorinated compounds can improve the thermal and optical properties of liquid crystals, enhancing the performance of LCDs .
Cyanine Dyes
This compound can also be used in the synthesis of cyanine dyes, which are important in various imaging and diagnostic applications. The fluorinated structure provides stability and enhances the dye’s photophysical properties, making it useful in fluorescence microscopy and other imaging techniques .
These applications highlight the versatility and potential of 8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline in various scientific fields. If you have any specific area you would like to explore further, feel free to let me know!
作用機序
将来の方向性
特性
IUPAC Name |
8-fluoro-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-15-3-7-17(8-4-15)23-21-14-26-22-12-9-18(25)13-20(22)24(21)28(27-23)19-10-5-16(2)6-11-19/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSLFANHKDGUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-Adamantyl)imidazo[1,2-a]pyridine](/img/structure/B2662614.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2662616.png)
![4-benzyl-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2662617.png)
![2-[[Benzenesulfonamido(phenyl)methylidene]amino]acetic acid](/img/structure/B2662619.png)

![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2662622.png)
![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B2662623.png)

![2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2662627.png)


![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide](/img/structure/B2662631.png)
